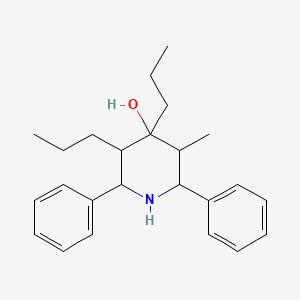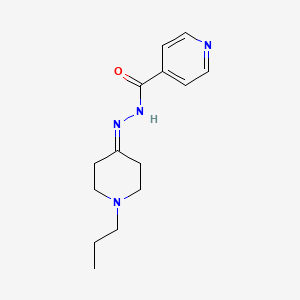![molecular formula C17H22N2O B10871541 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]](/img/structure/B10871541.png)
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This particular compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] typically involves the Pictet-Spengler cyclization of tryptamine derivatives with suitable aldehydes or ketones. This reaction is catalyzed by acids such as phosphoric acid, acetic acid, or even natural acids like lemon juice . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced beta-carboline derivatives.
Substitution: Formation of various substituted beta-carboline compounds.
Aplicaciones Científicas De Investigación
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] involves its interaction with various molecular targets, including serotonin and dopamine receptors . It may also inhibit monoamine oxidase-A activity, leading to increased levels of neurotransmitters like serotonin and dopamine . These interactions contribute to its potential antidepressant and anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: A structural isomer with similar biological activities.
Tetrahydroharmine: Another beta-carboline derivative with comparable properties.
Pinoline: Known for its role in modulating serotonin uptake and monoamine oxidase-A activity.
Uniqueness
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural feature may enhance its stability and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H22N2O |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane] |
InChI |
InChI=1S/C17H22N2O/c1-20-12-5-6-15-14(11-12)13-7-10-18-17(16(13)19-15)8-3-2-4-9-17/h5-6,11,18-19H,2-4,7-10H2,1H3 |
Clave InChI |
VFZZDTYOYBISRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CCNC34CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-di(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871465.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpropyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871470.png)
![Methyl 4-[({[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10871477.png)
![3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10871493.png)
![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)

![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)
![4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10871517.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10871534.png)
![2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B10871540.png)
